N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide
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Overview
Description
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with a carbamoylmethylsulfanyl group and a 2-methylbenzamide moiety.
Preparation Methods
The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide can be achieved through various synthetic routes. One common method involves the use of indole derivatives as starting materials. The synthetic route typically includes the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with a carbamoylmethylsulfanyl group. This can be achieved through the reaction of the indole with a suitable carbamoylating agent, such as carbamoyl chloride, in the presence of a base.
Attachment of the 2-Methylbenzamide Moiety: The final step involves the attachment of the 2-methylbenzamide moiety to the functionalized indole core. This can be done through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position, due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated indole derivatives.
Scientific Research Applications
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to the modulation of specific biological pathways, resulting in the desired therapeutic effects. The indole core of the compound plays a crucial role in its binding affinity to the target molecules, while the carbamoylmethylsulfanyl and 2-methylbenzamide moieties contribute to its overall stability and specificity.
Comparison with Similar Compounds
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-2-carboxamide: A compound with strong enzyme inhibitory properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamoylmethylsulfanyl group enhances its potential as an enzyme inhibitor, while the 2-methylbenzamide moiety contributes to its overall stability and specificity.
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-2-3-7-15(14)20(25)22-10-11-23-12-18(26-13-19(21)24)16-8-4-5-9-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRFCMQIILBVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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